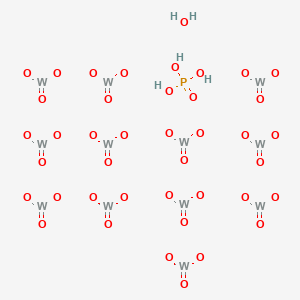









|
REACTION_CXSMILES
|
[C:1]1(=O)[C:13]2[C:5]([C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:4][CH:3]=[CH:2]1.[CH3:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22]>O.OP(O)(O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O>[OH:22][C:17]1[CH:18]=[CH:19][C:20]([C:13]2([C:1]3[CH:2]=[CH:3][C:17]([OH:22])=[C:16]([CH3:21])[CH:15]=3)[C:5]3[CH:4]=[CH:9][CH:8]=[CH:7][C:6]=3[C:11]3[C:12]2=[CH:18][CH:19]=[CH:20][CH:10]=3)=[CH:21][C:16]=1[CH3:15] |f:2.3.4.5.6.7.8.9.10.11.12.13.14.15|
|


|
Name
|
( a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
fluorenone
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
|
|
Name
|
|
|
Quantity
|
161 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC=C1)O
|
|
Name
|
( b )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.57 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture liquid was stirred at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer, a condenser
|
|
Type
|
CUSTOM
|
|
Details
|
while removing
|
|
Type
|
CUSTOM
|
|
Details
|
To an obtained reaction mixture liquid, 0.6 g of 29% sodium hydroxide aqueous solution
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
103.5 g of 2-methyl phenol was recovered from an organic phase by concentration under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
To a concentrated liquid, 161 g of toluene and 46 g of water were added
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, an aqueous phase was separated
|
|
Type
|
CUSTOM
|
|
Details
|
removed
|
|
Type
|
CUSTOM
|
|
Details
|
a target substance partitioned in an organic phase
|
|
Type
|
CUSTOM
|
|
Details
|
was recovered
|
|
Type
|
WASH
|
|
Details
|
The organic phase was further washed twice with 46 g of water
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 10° C
|
|
Type
|
CUSTOM
|
|
Details
|
Then, precipitated crystals
|
|
Type
|
FILTRATION
|
|
Details
|
were subjected to filtration
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)O)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40.3 g | |
| YIELD: PERCENTYIELD | 83.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |